

# Spectroscopic Analysis of Benzo[b]thiophen-3-ylmethanamine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Benzo[b]thiophen-3-ylmethanamine hydrochloride*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Benzo[b]thiophen-3-ylmethanamine hydrochloride** (CAS Number: 55810-74-7).<sup>[1]</sup> Due to the limited availability of a complete, published dataset for this specific salt, this guide synthesizes expected spectroscopic data based on the analysis of closely related benzo[b]thiophene derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

## Chemical Structure and Properties

- IUPAC Name: 1-benzothiophen-3-ylmethanamine hydrochloride
- Molecular Formula:  $C_9H_{10}ClNS$ <sup>[1]</sup>
- Molecular Weight: 199.70 g/mol
- Physical Form: Solid<sup>[1]</sup>

## Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of **Benzo[b]thiophen-3-ylmethanamine hydrochloride**. These values are predicted based on data from analogous compounds and established spectroscopic principles.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.1 - 7.8	m	2H	Aromatic protons (positions 4 and 7)
~ 7.5 - 7.3	m	3H	Aromatic protons (positions 2, 5, and 6)
~ 4.3	s	2H	Methylene protons (-CH <sub>2</sub> -)
~ 8.5	br s	3H	Ammonium protons (-NH <sub>3</sub> <sup>+</sup> )

Solvent: DMSO-d<sub>6</sub>. The protonation of the amine group is expected to cause a downfield shift for adjacent protons.[\[2\]](#)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 140 - 138	Quaternary aromatic carbons
~ 130 - 122	Aromatic CH carbons
~ 40	Methylene carbon (-CH <sub>2</sub> -)

Solvent: DMSO-d<sub>6</sub>. The chemical shifts are estimated based on data for other benzo[b]thiophene derivatives.[\[3\]](#)

Table 3: Expected Infrared (IR) Absorption Frequencies

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2900 - 2700	Broad, Strong	N-H stretch (ammonium salt)
~ 1600 - 1450	Medium to Strong	Aromatic C=C bending
~ 1250 - 1000	Medium	C-N stretch
~ 800 - 700	Strong	Aromatic C-H out-of-plane bend
~ 700 - 600	Medium	C-S stretch

These are typical absorption ranges for the functional groups present in the molecule.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 4: Predicted Mass Spectrometry (m/z) Fragmentation Data

m/z	Proposed Fragment
163	[M-HCl] <sup>+</sup> (molecular ion of the free base)
148	[M-HCl-NH <sub>2</sub> ] <sup>+</sup>
134	[Benzo[b]thiophene] <sup>+</sup>
121	Loss of CH <sub>2</sub> NH <sub>2</sub> from the molecular ion
89	Loss of CS from the benzo[b]thiophene core

Fragmentation of benzo[b]thiophene derivatives is often characterized by the loss of acetylene (C<sub>2</sub>H<sub>2</sub>) and carbon monosulfide (CS).[\[9\]](#)[\[10\]](#) The aliphatic amine side chain is expected to undergo α-cleavage.[\[11\]](#)[\[12\]](#)

Table 5: Predicted UV-Vis Spectroscopic Data

$\lambda_{\text{max}}$ (nm)	Solvent
~ 230	Methanol
~ 260	Methanol
~ 290	Methanol

The UV-Vis spectrum of benzo[b]thiophene derivatives typically shows multiple absorption bands in this region.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **Benzo[b]thiophen-3-ylmethanamine hydrochloride**.
  - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The use of DMSO- $d_6$  is recommended for amine hydrochloride salts to ensure solubility and avoid H-D exchange of the ammonium protons.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 400 MHz or higher field instrument.
  - Pulse Sequence: Standard single-pulse sequence.
  - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.

- Referencing: The residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm) is used as an internal reference.
- Instrument Parameters (<sup>13</sup>C NMR):
  - Spectrometer: 100 MHz or corresponding frequency for the instrument used.
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of <sup>13</sup>C.
  - Referencing: The solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 39.52$  ppm) is used as an internal reference.[\[18\]](#)[\[19\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[\[1\]](#)
  - Record a background spectrum of the clean, empty ATR crystal.[\[20\]](#)
  - Place a small amount of the solid **Benzo[b]thiophen-3-ylmethanamine hydrochloride** powder directly onto the ATR crystal.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[\[20\]](#)[\[21\]](#)
- Instrument Parameters:
  - Spectral Range: 4000 - 400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[\[21\]](#)

## Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
  - Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[\[22\]](#)[\[23\]](#)
  - Perform a serial dilution to a final concentration of ~10 µg/mL in the same solvent.[\[22\]](#)[\[23\]](#)
  - To aid ionization, a small amount of formic acid (0.1%) can be added to the final solution.[\[24\]](#)
- Instrument Parameters (ESI-Q-TOF or similar):
  - Ionization Mode: Positive ion mode is used to detect the protonated molecule.[\[25\]](#)
  - Capillary Voltage: Typically 3-4 kV.
  - Source Temperature: 100-150 °C.[\[26\]](#)
  - Desolvation Gas: Nitrogen, with a flow rate and temperature optimized for the instrument.
  - Mass Range: Scan from m/z 50 to 500.
  - For tandem MS (MS/MS), the ion corresponding to the free base (m/z 163) would be selected as the precursor ion for collision-induced dissociation (CID).

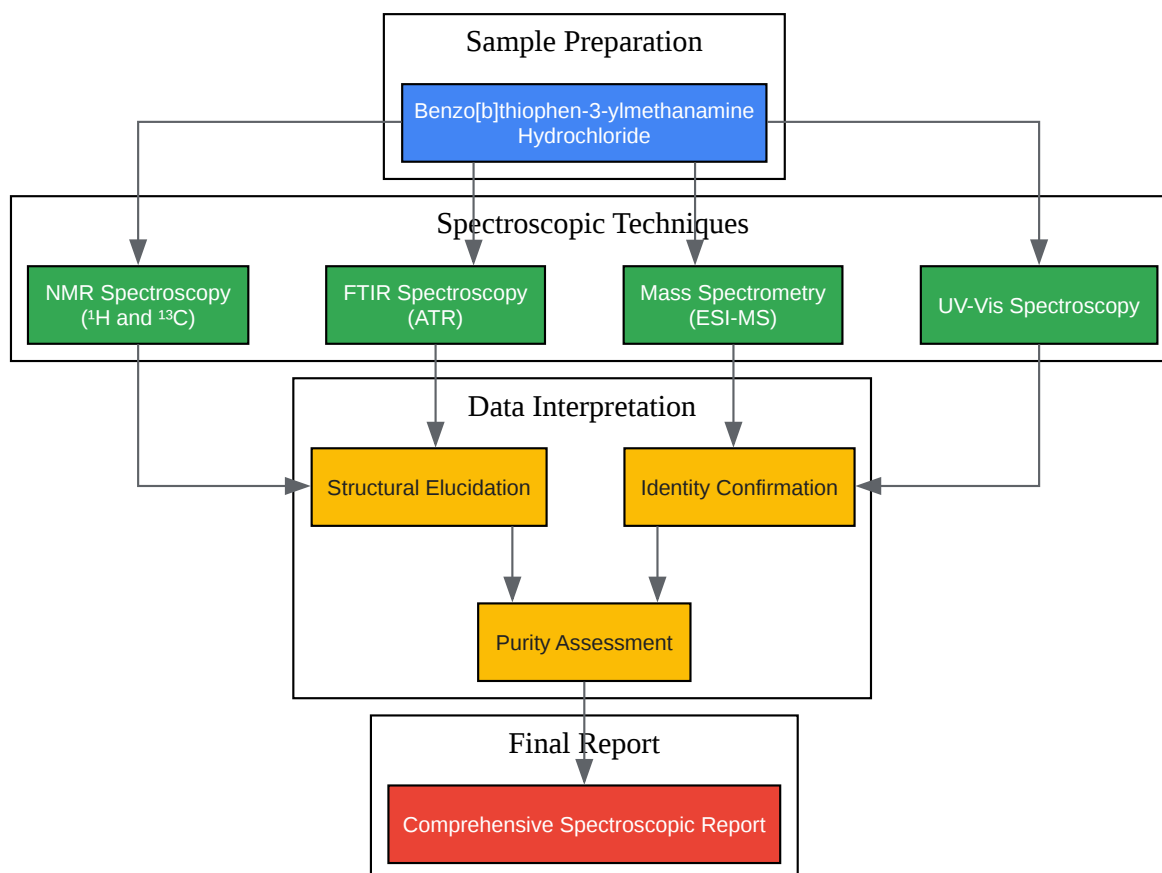
## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
  - Prepare a stock solution of **Benzo[b]thiophen-3-ylmethanamine hydrochloride** in a UV-grade solvent such as methanol or ethanol.
  - Dilute the stock solution to a concentration that results in an absorbance value between 0.1 and 1.0 at the  $\lambda_{\text{max}}$  to ensure adherence to the Beer-Lambert law.
  - Use the same solvent as a blank for baseline correction.[\[27\]](#)

- Instrument Parameters:
  - Wavelength Range: 200 - 400 nm.
  - Scan Speed: Medium.
  - Slit Width: 1.0 nm.
  - The instrument should be zeroed with the blank solvent in a quartz cuvette before measuring the sample.[\[14\]](#)[\[27\]](#)

## Visualizations

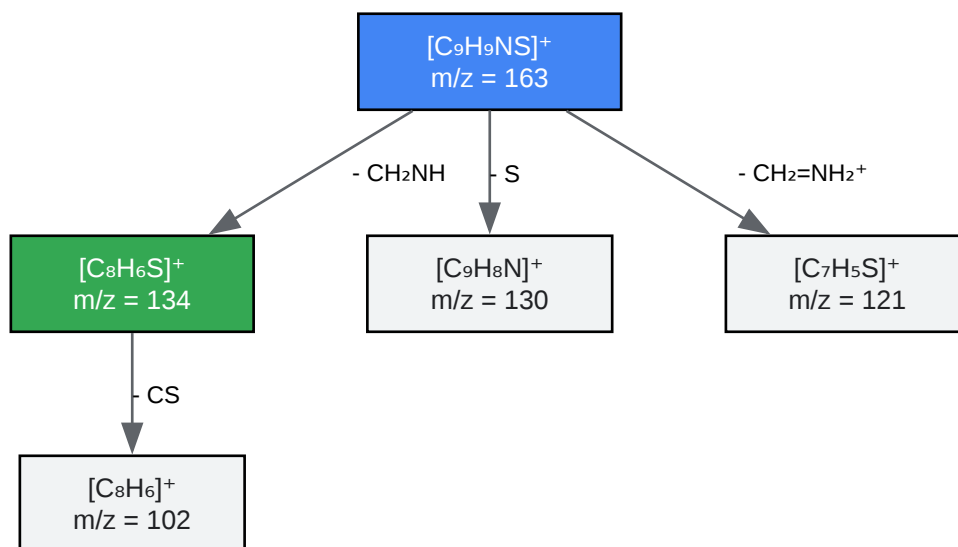
### Experimental Workflow



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

## Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted ESI-MS fragmentation of the free base.

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